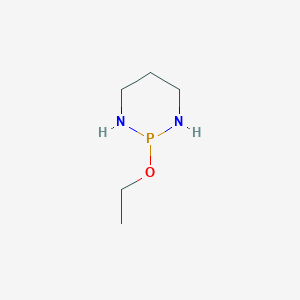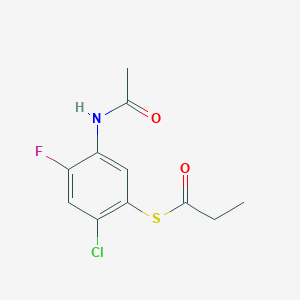
S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate: is an organic compound characterized by the presence of acetamido, chloro, and fluoro substituents on a phenyl ring, along with a propanethioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-chloro-4-fluorophenyl with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a thiolation reaction with propanethiol under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of acetamido, chloro, and fluoro groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be relevant in the design of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoroacetophenone: Shares the chloro and fluoro substituents but lacks the acetamido and thioate groups.
2-{[N-(2-Acetyl-5-chloro-4-fluorophenyl)glycyl]amino}benzoic acid: Contains similar acetamido and chloro-fluoro phenyl groups but differs in the overall structure.
Uniqueness: S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thioate group, in particular, sets it apart from other similar compounds and may contribute to its specific reactivity and applications.
Propriétés
Numéro CAS |
110160-72-0 |
|---|---|
Formule moléculaire |
C11H11ClFNO2S |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
S-(5-acetamido-2-chloro-4-fluorophenyl) propanethioate |
InChI |
InChI=1S/C11H11ClFNO2S/c1-3-11(16)17-10-5-9(14-6(2)15)8(13)4-7(10)12/h4-5H,3H2,1-2H3,(H,14,15) |
Clé InChI |
QMGCECSATRKCGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)SC1=C(C=C(C(=C1)NC(=O)C)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)
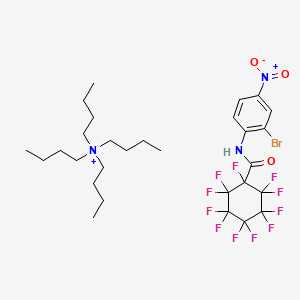
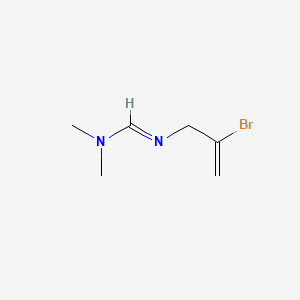
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
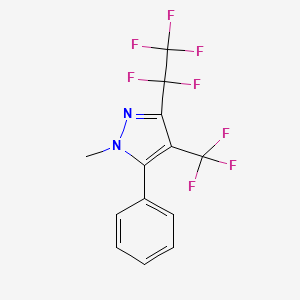
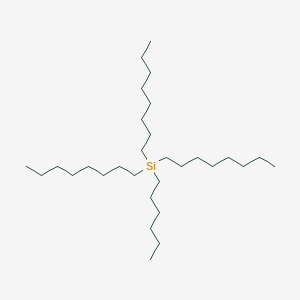
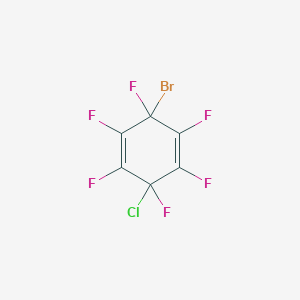
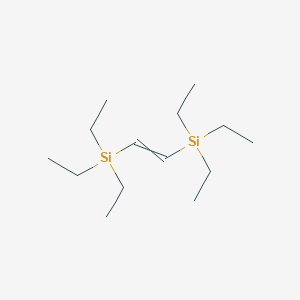

![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)

